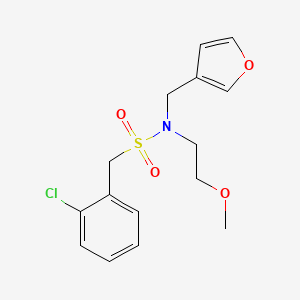

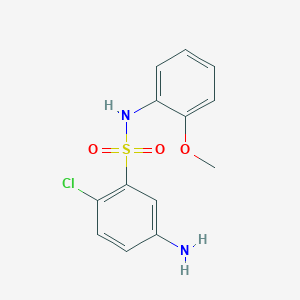

![molecular formula C21H33FN2O2Si B2796499 ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate CAS No. 2173991-91-6](/img/structure/B2796499.png)

ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

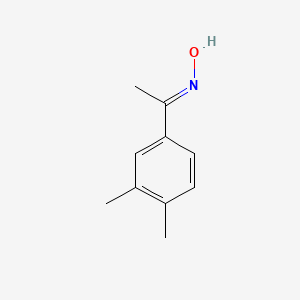

“Ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The compound also contains a fluoro group, a tris(propan-2-yl)silyl group, and an ethyl propanoate group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The pyrrolo[2,3-b]pyridine core is a bicyclic aromatic structure, which likely contributes to the compound’s stability and may influence its reactivity . The fluoro group, the tris(propan-2-yl)silyl group, and the ethyl propanoate group are all attached to this core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluoro group might be susceptible to nucleophilic substitution reactions, while the ester group could undergo hydrolysis or other reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group might increase its polarity, while the tris(propan-2-yl)silyl group could potentially increase its hydrophobicity .Applications De Recherche Scientifique

Research Applications in Heterocyclic Compound Synthesis

Heterocyclic Compounds : The creation and reactions of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form triazinones or triazine diones highlight the versatility of ethyl propanoate derivatives in synthesizing heterocyclic compounds with potential biological activities (Vetyugova et al., 2018). Such methodologies could be relevant for the synthesis or modification of complex molecules, including pyrrolopyridine derivatives.

Synthesis and Characterization : The synthesis and characterization of sulfanylpyridines and related heterocycles, including thieno[2,3-b]pyridines, demonstrate the broad scope of reactions ethyl propanoate derivatives can undergo, leading to novel compounds with varied chemical structures and potential applications in drug discovery or material science (Al-Taifi et al., 2020).

Antioxidant Activity : Research on pyrrolopyridine derivatives such as ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its reactions to afford compounds with antioxidant activity suggests the potential of these molecules in creating pharmacologically active agents (Zaki et al., 2017).

Photoinduced Oxidative Annulation : The use of ethyl propanoate derivatives in photoinduced direct oxidative annulation processes for generating polyheterocyclic compounds showcases the compound's utility in advanced organic synthesis techniques (Zhang et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 3-[4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33FN2O2Si/c1-8-26-19(25)10-9-17-13-23-21-18(20(17)22)11-12-24(21)27(14(2)3,15(4)5)16(6)7/h11-16H,8-10H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRJDICFDBZZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CN=C2C(=C1F)C=CN2[Si](C(C)C)(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33FN2O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

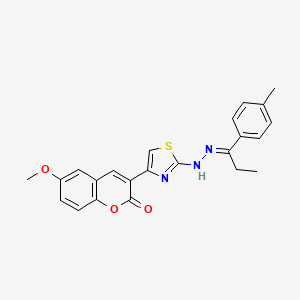

![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

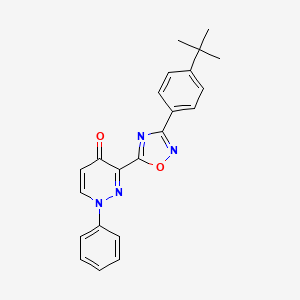

![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)

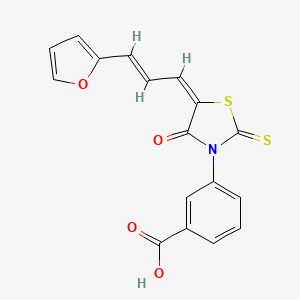

![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)

![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)